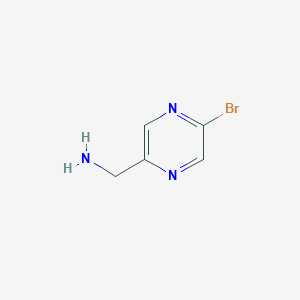

(5-Bromopyrazin-2-yl)methanamine

Description

(5-Bromopyrazin-2-yl)methanamine is a heterocyclic compound featuring a pyrazine ring substituted with a bromine atom at the 5-position and a methanamine group at the 2-position. Pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, confers distinct electronic properties compared to single-nitrogen heterocycles like pyridine. The bromine substituent enhances electrophilicity, making the compound a valuable intermediate in cross-coupling reactions and medicinal chemistry .

Properties

IUPAC Name |

(5-bromopyrazin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-5-3-8-4(1-7)2-9-5/h2-3H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJGCAZQPNJGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369140-94-2 | |

| Record name | (5-bromopyrazin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyrazin-2-yl)methanamine typically involves the bromination of pyrazine derivatives followed by amination.

Industrial Production Methods

Industrial production methods for (5-Bromopyrazin-2-yl)methanamine are not widely documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyrazin-2-yl)methanamine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.

Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyrazine derivative .

Scientific Research Applications

Chemistry

In chemistry, (5-Bromopyrazin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds and as an intermediate in organic synthesis .

Biology and Medicine

In medicinal chemistry, derivatives of (5-Bromopyrazin-2-yl)methanamine have shown potential as anticancer agents. For instance, a derivative was found to exhibit cytotoxic activity against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells .

Industry

In the industrial sector, this compound can be used in the development of materials with specific properties, such as polymers and coatings. Its reactivity makes it a valuable intermediate in the production of various chemical products .

Mechanism of Action

The mechanism of action of (5-Bromopyrazin-2-yl)methanamine and its derivatives involves interactions with specific molecular targets. For example, a derivative was found to inhibit the activity of matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes involved in the degradation of the extracellular matrix. This inhibition can prevent cancer cell invasion and metastasis .

Comparison with Similar Compounds

Structural and Electronic Differences

Heterocycle Core

- Pyrazine vs. Pyridine :

Pyrazine’s dual nitrogen atoms create a more electron-deficient ring compared to pyridine, influencing reactivity. For example, (pyrazin-2-yl)methanamine derivatives exhibit weaker basicity than pyridine analogs, reducing their ability to bind metal ions like Zn(II) in fluorescent probes . - Substituent Effects :

Bromine at the 5-position on pyrazine (as in (5-Bromopyrazin-2-yl)methanamine) increases steric bulk and electron-withdrawing effects compared to chlorine in (5-Chloropyrazin-2-yl)methanamine. This difference impacts reaction rates in Suzuki couplings and other catalytic processes .

Key Structural Analogs

Biological Activity

(5-Bromopyrazin-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

(5-Bromopyrazin-2-yl)methanamine is characterized by its pyrazine core, which contributes to its unique electronic and steric properties. This compound serves as a versatile building block in organic synthesis, particularly in the development of heterocyclic compounds and as an intermediate for more complex molecules.

The biological activity of (5-Bromopyrazin-2-yl)methanamine is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9), enzymes crucial for extracellular matrix degradation, thereby potentially preventing cancer cell invasion and metastasis.

- Cell Signaling Modulation : The compound influences various signaling pathways, including the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.

Anticancer Properties

Several studies have highlighted the anticancer potential of (5-Bromopyrazin-2-yl)methanamine and its derivatives:

- Cytotoxicity : Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The mechanism involves apoptosis induction and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat | 15 | Induction of apoptosis |

| HeLa | 10 | Cell cycle arrest |

| MCF-7 | 12 | Inhibition of proliferation |

Anti-inflammatory Effects

Research indicates that (5-Bromopyrazin-2-yl)methanamine may also possess anti-inflammatory properties. In vitro studies have shown that it can modulate the expression of inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Studies

- In Vitro Studies : A study conducted on the effects of (5-Bromopyrazin-2-yl)methanamine on cancer cell lines revealed significant cytotoxicity at lower concentrations compared to standard chemotherapeutics. The study emphasized the compound's ability to induce apoptosis through caspase activation pathways.

- Animal Models : In vivo experiments demonstrated that administration of (5-Bromopyrazin-2-yl)methanamine resulted in reduced tumor growth in mice models of breast cancer. The observed effects were correlated with decreased expression levels of MMPs and increased apoptosis markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.